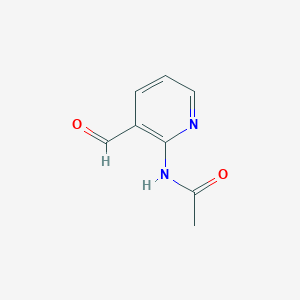

N-(3-Formylpyridin-2-YL)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-formylpyridin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-6(12)10-8-7(5-11)3-2-4-9-8/h2-5H,1H3,(H,9,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIMWQBUVOJXJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC=N1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of N 3 Formylpyridin 2 Yl Acetamide

Reactions of the Formyl Group

The aldehyde (formyl) group is a site of significant chemical activity, primarily due to the electrophilic nature of the carbonyl carbon. This electrophilicity is further modulated by the adjacent pyridine (B92270) ring.

Nucleophilic Additions to the Aldehyde Carbonyl

The carbonyl carbon of the formyl group is sp² hybridized and bonded to a highly electronegative oxygen atom, resulting in a significant partial positive charge on the carbon. This makes it a prime target for attack by nucleophiles. A wide array of nucleophiles can add to the aldehyde, leading to the formation of a tetrahedral intermediate which can then be protonated to yield the final addition product.

Common nucleophilic addition reactions applicable to the formyl group of N-(3-Formylpyridin-2-YL)acetamide include:

Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the formyl group to produce secondary alcohols after an acidic workup.

Addition of Cyanide: The cyanide ion (CN⁻), typically from sources like HCN or NaCN, can add to the aldehyde to form a cyanohydrin.

Addition of Alcohols: In the presence of an acid catalyst, alcohols add to the formyl group to form hemiacetals and subsequently acetals. This reaction is reversible. researchgate.net

Addition of Thiols: Thiols react in a similar fashion to alcohols to yield thioacetals, which are valuable intermediates in organic synthesis.

Wittig Reaction: Phosphonium ylides (Wittig reagents) react with the aldehyde to replace the carbonyl oxygen with a carbon-carbon double bond, forming an alkene.

The reactivity of the formyl group in these additions is influenced by the electron-withdrawing nature of the pyridine ring, which can enhance the electrophilicity of the carbonyl carbon.

Oxidation and Reduction Pathways of the Formyl Moiety

The formyl group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde group is highly susceptible to oxidation. Common oxidizing agents can convert the formyl group of this compound into a carboxylic acid group, yielding N-(3-Carboxypyridin-2-YL)acetamide.

| Oxidizing Agent | Product |

| Potassium permanganate (B83412) (KMnO₄) | N-(3-Carboxypyridin-2-YL)acetamide |

| Chromic acid (H₂CrO₄) | N-(3-Carboxypyridin-2-YL)acetamide |

| Tollens' reagent ([Ag(NH₃)₂]⁺) | N-(3-Carboxypyridin-2-YL)acetamide |

| Jones reagent (CrO₃ in acetone/H₂SO₄) | N-(3-Carboxypyridin-2-YL)acetamide |

The oxidation of a related compound, N-hydroxy-N-(2-fluorenyl)acetamide, has been studied, highlighting the susceptibility of such structures to oxidative transformations. nih.gov

Reduction: The formyl group can be reduced to a hydroxymethyl group, affording N-(3-(Hydroxymethyl)pyridin-2-YL)acetamide. This transformation can be achieved using a variety of reducing agents.

| Reducing Agent | Product |

| Sodium borohydride (B1222165) (NaBH₄) | N-(3-(Hydroxymethyl)pyridin-2-YL)acetamide |

| Lithium aluminum hydride (LiAlH₄) | N-(3-(Hydroxymethyl)pyridin-2-YL)acetamide |

| Catalytic Hydrogenation (H₂/catalyst) | N-(3-(Hydroxymethyl)pyridin-2-YL)acetamide |

Careful selection of the reducing agent is necessary to avoid the reduction of other functional groups within the molecule.

Condensation Reactions, including Imine and Enamine Formation

The formyl group readily undergoes condensation reactions with primary and secondary amines to form imines (Schiff bases) and enamines, respectively. libretexts.org These reactions are typically acid-catalyzed and involve the elimination of a water molecule. libretexts.orgmasterorganicchemistry.com

Imine Formation: Reaction of this compound with a primary amine (R-NH₂) in the presence of an acid catalyst results in the formation of an N-substituted imine. The reaction proceeds through a carbinolamine intermediate. libretexts.orgredalyc.org

Enamine Formation: Reaction with a secondary amine (R₂NH) under similar conditions leads to the formation of an enamine. libretexts.orgmasterorganicchemistry.com The mechanism is similar to imine formation up to the iminium ion stage; however, since there is no proton on the nitrogen to be eliminated, a proton is lost from the adjacent carbon to form the C=C double bond of the enamine. libretexts.orgmasterorganicchemistry.com The rate of both imine and enamine formation is pH-dependent, with a maximum rate typically observed at a weakly acidic pH of around 4 to 5. libretexts.org

Other condensation reactions involving the formyl group include the Claisen-Schmidt condensation, where the aldehyde reacts with a ketone or another aldehyde in the presence of a base to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. mdpi.com

Transformations of the Acetamide (B32628) Functionality

The acetamide group offers another site for chemical modification, although it is generally less reactive than the formyl group.

Amide N-Alkylation and Acylation Reactions

The nitrogen atom of the acetamide group possesses a lone pair of electrons, but its nucleophilicity is significantly reduced due to resonance with the adjacent carbonyl group. Therefore, N-alkylation and N-acylation reactions require specific conditions.

N-Alkylation: Direct N-alkylation of the amide with alkyl halides is challenging. stackexchange.com To achieve this, the amide nitrogen must first be deprotonated using a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), to form a more nucleophilic amidate anion. stackexchange.com This anion can then react with an alkyl halide in an Sₙ2 reaction to yield the N-alkylated product. stackexchange.com Catalytic methods using copper, iridium, or palladium have also been developed for amide N-alkylation. stackexchange.com

N-Acylation: N-acylation of the acetamide would result in the formation of an imide. This transformation can be achieved by reacting the amide with an acyl chloride or an anhydride (B1165640) under appropriate conditions. Similar to N-alkylation, the reaction is often facilitated by the use of a base to deprotonate the amide nitrogen. N-acylation reactions are a common method for the synthesis of various amide derivatives. nih.gov

Hydrolysis and Related Amide Bond Cleavage Methodologies

The amide bond of the acetamide group can be cleaved through hydrolysis under either acidic or basic conditions. This reaction breaks the amide linkage to yield a primary amine (2-amino-3-formylpyridine) and acetic acid (or its carboxylate salt).

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of acetic acid lead to the formation of the amine.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon of the amide. This forms a tetrahedral intermediate which then collapses, with the leaving group being the amide anion. This is generally a more difficult process due to the poor leaving group ability of the amide anion. mdpi.com However, heating is often employed to drive the reaction to completion.

The stability of the amide bond can be significant, and in some structurally complex amides, resistance to hydrolysis has been observed. mdpi.com

An article focusing on the requested chemical compound, this compound, cannot be generated at this time. A thorough search of scientific literature and chemical databases has revealed a significant lack of specific, published research on this particular compound.

The search did not yield any studies concerning the reactivity and chemical transformations of this compound. Specifically, there is no available information on its coordination chemistry, ligand properties with metal ions, patterns of electrophilic and nucleophilic substitution on its pyridine ring, or any intramolecular cyclization and rearrangement processes.

While general information on the reactivity of related compounds, such as other pyridine derivatives or different acetamides, is available, the strict requirement to focus solely on this compound prevents the inclusion of this data. To maintain scientific accuracy and adhere to the specified constraints, no article can be produced without verifiable research findings for this exact molecule.

Derivatization Strategies and Scaffold Engineering Based on N 3 Formylpyridin 2 Yl Acetamide

Synthesis of Substituted Analogs of N-(3-Formylpyridin-2-YL)acetamide

The synthesis of substituted analogs of this compound can be systematically approached by targeting its three key structural components: the pyridine (B92270) ring, the acetamide (B32628) chain, and the formyl group. This allows for fine-tuning of the molecule's steric and electronic properties.

Modifications of the Pyridine Ring (e.g., Halogenation, Alkylation)

The pyridine ring, being electron-deficient, presents a unique set of challenges and opportunities for substitution reactions.

Halogenation: Direct electrophilic halogenation of pyridine is often difficult and requires harsh conditions due to the ring's low nucleophilicity. chemrxiv.org However, several strategies can be employed. One approach involves the use of pyridine N-oxides, which can be halogenated with high regioselectivity to introduce halogens at the 2-position. nih.gov Another modern method utilizes a temporary ring-opening and closing sequence involving Zincke imine intermediates, which allows for highly regioselective halogenation at the 3-position under mild conditions. chemrxiv.org For instance, N-halosuccinimides can be used to halogenate these intermediates. chemrxiv.org The table below summarizes potential halogenation strategies applicable to the pyridine core.

| Reaction | Reagents | Position of Substitution | Notes |

| Halogenation via N-oxide | Peracid, Halogenating agent | 2-position | Provides practical access to 2-halo-substituted pyridines. nih.gov |

| Halogenation via Zincke imines | Zincke salt formation, N-halosuccinimide | 3-position | Highly regioselective and functions under mild conditions. chemrxiv.org |

| Metalation-Halogenation | Strong base (e.g., LDA), Halogen source | Dependent on directing groups | Often requires a directing group for reliable 3-position substitution. chemrxiv.org |

Alkylation: The nitrogen atom of the pyridine ring can be readily alkylated with alkyl halides to form pyridinium (B92312) salts. gcwgandhinagar.com This modification introduces a positive charge, altering the electronic properties of the ring. wikipedia.org Transition-metal-free direct N-alkylation of aryl amines using alcohols has also been reported, with pyridine acting as a hydrogen shuttle, a method that could potentially be adapted for the acetamide nitrogen. rsc.org

Derivatization at the Acetamide Chain

The acetamide group offers multiple points for derivatization. The nitrogen of the acetamide can be further functionalized, or the acetyl group itself can be modified.

The synthesis of N-aryl 2-chloroacetamides and their subsequent reactions with various nucleophiles is a well-established method for derivatization. researchgate.net This approach could be adapted by first synthesizing a chloroacetamide derivative of 2-amino-3-formylpyridine, which would then serve as a versatile intermediate. The chlorine atom can be readily displaced by nitrogen, oxygen, or sulfur nucleophiles, leading to a diverse array of compounds. researchgate.net For example, reaction with thiols can lead to the formation of thioether linkages. researchgate.net

Furthermore, the acetamide can participate in multicomponent reactions. For instance, N-aryl-2-(indol-3-yl)acetamides have been synthesized efficiently via multicomponent reactions, suggesting that the acetamide moiety of this compound could be constructed or modified in a one-pot fashion. researchgate.net

Functionalization and Extension of the Formyl Group

The formyl group is a highly versatile functional handle that can undergo a wide range of chemical transformations.

Condensation Reactions: The formyl group readily undergoes condensation reactions with various nucleophiles. For example, it can react with amines to form Schiff bases (imines), which are themselves useful intermediates and ligands. wikipedia.org Condensation with activated methylene (B1212753) compounds, such as malononitrile (B47326) or cyanoacetamides, under basic conditions (Knoevenagel condensation) can lead to the formation of new carbon-carbon bonds and subsequent cyclization to form complex heterocyclic systems. mdpi.com Claisen-Schmidt condensation with ketones, such as 2-acetylpyridine, can also occur. ichem.mdresearchgate.net

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group. The oxidation of pyridine aldehydes is a common method for preparing the corresponding picolinic acids. wikipedia.org

Other Transformations: The formyl group can be converted into other functional groups. For instance, reaction with hydroxylamine (B1172632) produces an oxime. sigmaaldrich.com The Vilsmeier-Haack reaction is a classical method for introducing a formyl group onto electron-rich aromatic rings and can be used to synthesize pyridine aldehydes. researchgate.net

The following table outlines some potential transformations of the formyl group:

| Reaction Type | Reagents/Conditions | Product Functional Group | Reference Example |

| Schiff Base Formation | Primary Amine | Imine | wikipedia.org |

| Knoevenagel Condensation | Malononitrile, Base | α,β-Unsaturated nitrile | mdpi.com |

| Claisen-Schmidt Condensation | Ketone, Base | α,β-Unsaturated ketone | ichem.mdresearchgate.net |

| Oxidation | Oxidizing Agent | Carboxylic Acid | wikipedia.org |

| Reduction | Reducing Agent | Alcohol | - |

| Oxime Formation | Hydroxylamine | Oxime | sigmaaldrich.com |

This compound as a Key Molecular Building Block

The unique arrangement of functional groups in this compound makes it a valuable precursor for constructing more elaborate molecular architectures, particularly complex heterocyclic systems.

Application in the Synthesis of Complex Heterocyclic Systems

The combination of an amino (as acetamide) and a formyl group on adjacent carbons of the pyridine ring is a classic precursor for the synthesis of fused heterocyclic systems. This arrangement is primed for intramolecular cyclization or for participating in multicomponent reactions that build new rings.

For example, 2-aminopyridine-3-carboxaldehyde is a known starting material for the synthesis of various fused pyridines. pipzine-chem.com It can be used in one-pot, three-component reactions with compounds like N-alkyl-2-cyanoacetamides and malononitrile to produce highly functionalized N-alkylated pyridines. mdpi.com The reaction sequence typically involves a Knoevenagel condensation, followed by a Michael addition and intramolecular cyclization. mdpi.com Similarly, multicomponent reactions involving 2-aminopyridines can lead to the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives. nih.gov

The condensation of the formyl group with active methylene compounds, followed by cyclization involving the acetamido group, can lead to the formation of fused pyridopyrimidines or other related heterocyclic systems. The synthesis of quinoline (B57606) derivatives via the Friedländer condensation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group, provides a strategic blueprint for how this compound could be utilized. frontiersin.org

Role as an Intermediate in Multi-Step Organic Syntheses

This compound can serve as a crucial intermediate in multi-step synthetic sequences, where each functional group is sequentially modified to build up molecular complexity. For instance, the formyl group can be used to introduce a side chain via a Wittig reaction or a Grignard addition. The resulting product can then undergo further transformations, such as cyclization involving the acetamide nitrogen.

The synthesis of complex molecules often relies on the strategic use of such bifunctional building blocks. For example, in the synthesis of isoindolo[2,1-a]quinoline derivatives, a related N-acetyl derivative serves as a key intermediate in a Claisen-Schmidt type condensation. mdpi.com This highlights the role of acetamido-formyl-aryl structures as pivotal intermediates in the construction of complex fused systems. The ability to perform selective reactions on either the formyl or the acetamide group allows for a stepwise and controlled construction of the target molecule.

Principles of Scaffold Diversity and Chemical Space Mapping

The exploration of chemical space around a core molecular scaffold is a cornerstone of modern medicinal chemistry and drug discovery. The goal is to systematically modify a parent structure to generate a library of related compounds, or analogues, with diverse physicochemical properties and biological activities. This process, known as scaffold engineering or derivatization, allows researchers to map the structure-activity relationships (SAR) and identify candidates with optimized potency, selectivity, and pharmacokinetic profiles. The pyridine-acetamide core, as exemplified by this compound, represents a versatile starting point for such explorations due to its inherent chemical features that allow for multiple points of modification.

Methodological Approaches for Structural Diversity Generation

Generating a diverse set of molecules from a single scaffold like this compound relies on employing a range of robust and high-yield chemical reactions. The structure of this compound presents several reactive sites amenable to derivatization, primarily the formyl group (-CHO) and the secondary amide (-NH-C(O)-CH₃) linkage. These handles allow for the introduction of new functional groups and the extension of the molecular framework in various directions.

Key methodological approaches for achieving structural diversity include:

Reactions of the Formyl Group: The aldehyde functionality is a highly versatile chemical handle. It can readily undergo reductive amination to introduce a wide array of primary and secondary amines, thereby creating new C-N bonds and incorporating diverse substituents. Condensation reactions, such as the Wittig reaction or Horner-Wadsworth-Emmons reaction, can convert the formyl group into alkenes, providing a means to introduce different side chains with varying lengths and flexibilities. Furthermore, the formyl group can be oxidized to a carboxylic acid, which can then be coupled with amines or alcohols to form new amides or esters, significantly expanding the accessible chemical space.

Amide Bond Formation and Modification: The acetamide group itself can be a point of modification. While the N-H bond of the secondary amide is relatively stable, synthetic strategies can be employed for its derivatization. N-alkylation can introduce various alkyl or aryl groups. researchgate.net More commonly, the entire acetamide group can be replaced by synthesizing analogues from the precursor, 2-amino-3-formylpyridine. This is typically achieved through the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC), which facilitate the formation of an amide bond between the 2-amino group of the pyridine ring and a diverse library of carboxylic acids. nih.gov This approach is highly effective for creating large libraries with high yield and selectivity. nih.gov

Molecular Hybridization: This strategy involves combining the pyridine-acetamide scaffold with other known pharmacophores (biologically active moieties) to create hybrid molecules with potentially novel or dual-action mechanisms. nih.govacs.org For instance, heterocyclic structures like oxadiazoles, thiazoles, or pyrazoles could be appended to the core scaffold, often through linkers attached at the formyl or amino positions. acs.orgnih.gov This approach aims to leverage the favorable properties of each constituent part to develop compounds with enhanced efficacy or to overcome challenges like drug resistance. acs.org

The table below summarizes these methodological approaches and their application to the this compound scaffold.

| Methodological Approach | Reactive Site on Scaffold | Reaction Type | Potential Modification | Reference |

| Reductive Amination | Formyl Group (-CHO) | C-N Bond Formation | Introduction of diverse amine-containing substituents (alkylamines, anilines, heterocycles). | |

| Wittig/HWE Reaction | Formyl Group (-CHO) | C=C Bond Formation | Conversion to substituted alkenes, extending the carbon chain. | |

| Oxidation & Amide Coupling | Formyl Group (-CHO) | Oxidation, then Amide Bond Formation | Formation of a new amide linkage via an intermediate carboxylic acid, incorporating a wide range of amines. | nih.gov |

| N-Alkylation / C-N Coupling | Amine of precursor (2-aminopyridine) | C-N Bond Formation | Introduction of various substituents directly onto the pyridine nitrogen or through coupling reactions. researchgate.net | researchgate.net |

| Molecular Hybridization | Formyl Group or Amine of precursor | Various (e.g., condensation, coupling) | Attachment of other pharmacologically active heterocycles like oxadiazole or thiazole. acs.org | nih.govacs.org |

Design of Chemical Libraries Leveraging the Pyridine-Acetamide Core

The design of a chemical library is a strategic process that moves beyond simply creating random derivatives. It is a hypothesis-driven effort to systematically explore the chemical space around the core scaffold to achieve a specific biological goal. For the this compound core, library design would focus on systematically varying the substituents at its reactive sites to map the structure-activity relationship (SAR). researchgate.net

The principles guiding the design of such a library include:

Structure-Activity Relationship (SAR) Analysis: SAR is the foundation of library design. nih.govresearchgate.net By synthesizing and testing an initial set of diverse analogues, researchers can identify which structural features are essential for activity and which can be modified. For example, analysis might reveal that a hydrogen bond donor at a certain position is critical, while a bulky group at another position is detrimental. This information guides the synthesis of subsequent, more focused generations of compounds. nih.gov

Bioisosterism and Privileged Scaffolds: Bioisosterism involves replacing a functional group within the molecule with another group that has similar physical or chemical properties, with the aim of retaining or improving biological activity. nih.gov For instance, a phenyl ring could be replaced with a thiophene (B33073) or pyridine ring. The pyridine-acetamide motif itself can be considered a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. mdpi.com Libraries are often designed to explore variations of these scaffolds to target specific protein families, such as kinases or proteases. acs.org

Combinatorial Chemistry Principles: To efficiently generate a large number of compounds, library design often employs a combinatorial approach. This involves reacting a set of "building blocks" (e.g., a diverse collection of aldehydes or carboxylic acids) with the core scaffold. By systematically combining a small number of starting materials, a large and diverse library of final products can be created.

A hypothetical chemical library based on the this compound core could be designed by varying substituents at two primary points of diversity (R¹ and R²), as illustrated in the table below. R¹ represents modifications originating from the formyl group, while R² represents different acyl groups on the amine.

| Scaffold | R¹ (Derived from Formyl Group) | R² (Acyl Group) | Design Rationale |

| -(CH₂)-NH-benzyl | -CH₃ (original) | Explore impact of adding a flexible, aromatic amine. | |

| -(CH₂)-NH-cyclohexyl | -CH₃ (original) | Compare aromatic vs. aliphatic bulky groups. | |

| -(CH₂)-NH-(4-pyridyl) | -CH₃ (original) | Introduce an additional hydrogen bond acceptor. | |

| =CH-phenyl | -CH₃ (original) | Investigate effect of a rigid, conjugated extension. | |

| -(CH₂)-OH (reduced formyl) | -cyclopropyl | Probe effect of a smaller, rigid acyl group. | |

| -(CH₂)-OH (reduced formyl) | -phenyl | Introduce a larger, aromatic acyl group. | |

| -(CH₂)-OH (reduced formyl) | -(4-chlorophenyl) | Assess impact of electronic modification on the acyl ring. |

This systematic approach allows for a comprehensive exploration of the chemical space immediately surrounding the this compound core, maximizing the potential for discovering novel compounds with desired biological activities.

Spectroscopic and Structural Elucidation Methodologies for N 3 Formylpyridin 2 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of N-(3-Formylpyridin-2-YL)acetamide is expected to reveal four distinct sets of signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (δ) are influenced by the electronic effects of the pyridine (B92270) ring, the electron-withdrawing formyl group, and the acetamido substituent.

Pyridine Ring Protons: The three protons on the pyridine ring will appear as a complex multiplet system in the aromatic region (typically δ 7.0-9.0 ppm). Based on analogs like 2-acetamidopyridine (B118701) and 3-substituted pyridines, the proton at the C4 position is expected to be a doublet of doublets, coupled to both H5 and H6. The H5 and H6 protons would also appear as distinct multiplets, with their exact shifts and coupling constants determined by their position relative to the nitrogen atom and the two substituents.

Formyl Proton: The aldehyde proton (-CHO) is highly deshielded and is expected to produce a sharp singlet in the far downfield region of the spectrum, typically around δ 9.5-10.5 ppm.

Amide Proton: The N-H proton of the acetamido group will appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature but is typically found between δ 8.0 and 9.5 ppm in a solvent like DMSO-d₆.

Acetyl Protons: The three equivalent protons of the methyl group (CH₃) in the acetyl moiety will give rise to a sharp singlet, typically appearing in the δ 2.1-2.3 ppm range. rsc.org

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Amide N-H | 8.0 - 9.5 | Broad Singlet | 1H |

| Formyl C-H | 9.5 - 10.5 | Singlet | 1H |

| Pyridine H4, H5, H6 | 7.0 - 9.0 | Multiplets | 3H |

| Acetyl CH₃ | 2.1 - 2.3 | Singlet | 3H |

The ¹³C NMR spectrum provides information on all eight unique carbon atoms in the this compound molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Carbonyl Carbons: Two distinct carbonyl signals are expected. The formyl carbon (-CHO) is the most deshielded, predicted to appear around δ 190-195 ppm. spectrabase.com The amide carbonyl (N-C=O) is expected at approximately δ 168-170 ppm. hmdb.ca

Pyridine Ring Carbons: The five carbons of the pyridine ring will resonate in the aromatic region (δ 110-160 ppm). The carbons directly attached to the nitrogen (C2 and C6) and the formyl group (C3) will be significantly deshielded. For example, in 3-formylpyridine, the carbons adjacent to the nitrogen appear at ~150-154 ppm, while the carbon bearing the formyl group is at ~135 ppm. spectrabase.comchemicalbook.com Similar patterns are expected here, with C2 being further influenced by the acetamido group.

Acetyl Methyl Carbon: The methyl carbon of the acetyl group is the most shielded, appearing in the upfield region of the spectrum, typically around δ 24-25 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Formyl C=O | 190 - 195 |

| Amide C=O | 168 - 170 |

| Pyridine C2, C6 | 145 - 155 |

| Pyridine C3, C4, C5 | 115 - 140 |

| Acetyl CH₃ | 24 - 25 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced NMR experiments are essential.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would reveal the coupling relationships between the protons on the pyridine ring. Heteronuclear experiments such as HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom (e.g., linking the methyl protons to the methyl carbon). HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) C-H correlations, which confirms the connectivity of the functional groups. For instance, HMBC would show correlations from the formyl proton to the C3 carbon of the ring and from the amide proton to the C2 carbon and the amide carbonyl carbon.

¹⁵N NMR: This technique can be used to analyze the two different nitrogen environments. The pyridine ring nitrogen would have a chemical shift characteristic of sp²-hybridized nitrogen in an aromatic system. The amide nitrogen would have a distinct chemical shift, providing further confirmation of the acetamido group's presence and electronic structure. nih.gov The values for amides can vary significantly based on substitution and conformation.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The IR spectrum of this compound would be expected to show several characteristic absorption bands.

N-H Stretching: A moderate to sharp absorption band is expected in the region of 3250-3350 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide.

C-H Stretching: Weak bands corresponding to aromatic C-H stretching would appear just above 3000 cm⁻¹. The aldehyde C-H stretch typically manifests as two weak but sharp bands around 2850 cm⁻¹ and 2750 cm⁻¹.

C=O Stretching: This is one of the most prominent features. Two strong, sharp absorption bands are predicted for the two carbonyl groups. The aldehyde C=O stretch is expected around 1700-1715 cm⁻¹, while the amide carbonyl (Amide I band) should appear at a slightly lower wavenumber, typically 1680-1690 cm⁻¹, due to resonance. nih.govtau.ac.il

N-H Bending and C-N Stretching (Amide II): A strong band, known as the Amide II band, resulting from a combination of N-H bending and C-N stretching vibrations, is expected between 1530 and 1550 cm⁻¹.

Aromatic Ring Vibrations: Stretching vibrations of the C=C and C=N bonds within the pyridine ring will produce several bands of variable intensity in the 1600–1400 cm⁻¹ region. nih.gov

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide | 3250 - 3350 | Medium, Sharp |

| Aromatic C-H Stretch | Pyridine Ring | > 3000 | Weak |

| Aldehyde C-H Stretch | Formyl Group | ~2850 and ~2750 | Weak, Sharp |

| C=O Stretch | Formyl Group | 1700 - 1715 | Strong |

| C=O Stretch (Amide I) | Secondary Amide | 1680 - 1690 | Strong |

| N-H Bend (Amide II) | Secondary Amide | 1530 - 1550 | Strong |

| C=C, C=N Stretches | Pyridine Ring | 1400 - 1600 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and offers clues to the molecule's structure through analysis of its fragmentation pattern. For this compound (Molecular Formula: C₈H₈N₂O₂), the molecular weight is 178.17 g/mol .

In a typical electron ionization (EI) mass spectrum, the following key fragments would be anticipated:

Molecular Ion Peak (M⁺·): A peak at m/z = 178 corresponding to the intact molecule.

Loss of Ketene (B1206846) ([M - 42]⁺·): A very common and often prominent fragmentation pathway for N-acetyl compounds is the loss of ketene (H₂C=C=O), which would result in a fragment ion at m/z = 136. This corresponds to the 2-amino-3-formylpyridine radical cation. youtube.com

Loss of Acetyl Radical ([M - 43]⁺): Cleavage of the N-C bond can lead to the loss of the acetyl radical (·COCH₃), generating a peak at m/z = 135.

Loss of Formyl Radical ([M - 29]⁺): Loss of the aldehyde radical (·CHO) would produce a fragment at m/z = 149.

Pyridyl Fragments: Cleavage can also generate ions characteristic of the substituted pyridine ring system. nih.govacs.org

X-ray Crystallography for Definitive Solid-State Structural Characterization

While solution-state techniques like NMR are powerful, X-ray crystallography provides the definitive, high-resolution structure of a molecule in the solid state. youtube.comyoutube.comyoutube.com By diffracting X-rays off a single crystal, one can determine the precise spatial coordinates of each atom, revealing exact bond lengths, bond angles, and intermolecular interactions.

Although a crystal structure for this compound is not publicly available, analysis of related structures, such as other 2-acetamidopyridine derivatives, allows for key structural predictions. nih.gov

Planarity and Conformation: The amide functional group is expected to be planar. There is likely significant electronic conjugation between the amide group and the pyridine ring, which would favor a coplanar arrangement of the acetamido group with the ring to maximize orbital overlap. The amide bond itself would almost certainly adopt a trans conformation, which is sterically and electronically favored.

Intermolecular Interactions: The presence of both a hydrogen bond donor (the amide N-H) and multiple hydrogen bond acceptors (the amide C=O, the formyl C=O, and the ring nitrogen) suggests that the molecule will form extensive hydrogen bonding networks in the crystal lattice. It is highly probable that molecules would link into chains or sheets via N-H···O=C (amide) or N-H···N (pyridine) hydrogen bonds, which are common motifs in such crystal structures. These strong intermolecular forces typically result in compounds having relatively high melting points.

Complementary Spectroscopic and Analytical Techniques

Beyond the primary methods of structural elucidation, other spectroscopic and analytical techniques offer additional layers of information regarding the electronic properties, purity, and potential paramagnetic behavior of this compound and its derivatives.

UV-Vis Spectroscopy

The electronic transitions are influenced by the molecule's specific chromophores:

π→π transitions:* These high-energy transitions are typically observed for the aromatic pyridine system and the C=O bonds of the formyl and amide groups. They result from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital.

n→π transitions:* These lower-energy transitions involve promoting a non-bonding electron (from the oxygen or nitrogen atoms) to a π* anti-bonding orbital. These are often seen as a shoulder or a separate band at a longer wavelength than the main π→π* absorptions.

In related pyridine-containing compounds, such as derivatives of 2-aminopyridine (B139424), intense absorption bands between 240 and 380 nm are commonly assigned to π→π* transitions originating in the phenyl and carbonyl groups. nih.gov Lower energy n→π* transitions may also be observed at longer wavelengths, sometimes extending above 400 nm. nih.gov The solvent used for analysis can significantly influence the absorption maxima (λmax), a phenomenon known as solvatochromism. mdpi.com For instance, studies on similar acetamide (B32628) structures show that λmax values can shift depending on the polarity of the solvent. imist.ma

Table 1: Expected UV-Vis Absorption Data for this compound This interactive table outlines the theoretical electronic transitions for the compound. Specific λmax values would need to be determined experimentally.

| Transition Type | Associated Chromophore(s) | Expected Wavelength Region |

| π → π | Pyridine ring, C=O (formyl), C=O (amide) | Shorter wavelength (e.g., < 350 nm) |

| n → π | C=O (formyl), C=O (amide), Pyridine N | Longer wavelength (e.g., > 350 nm) |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a sample. This experimental data is then compared against the theoretically calculated composition based on the compound's molecular formula. For this compound (C₈H₈N₂O₂), this comparison serves as a crucial check for purity. A close correlation between the experimental and theoretical values provides strong evidence that the synthesized compound is pure and has the correct empirical formula. This method is routinely used in the characterization of newly synthesized heterocyclic amide derivatives. researchgate.net

Table 2: Theoretical Elemental Composition of this compound Based on the molecular formula C₈H₈N₂O₂, the following table presents the calculated elemental percentages.

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

| Carbon | C | 12.011 | 96.088 | 58.53% |

| Hydrogen | H | 1.008 | 8.064 | 4.91% |

| Nitrogen | N | 14.007 | 28.014 | 17.07% |

| Oxygen | O | 15.999 | 31.998 | 19.49% |

| Total | 164.164 | 100.00% |

EPR Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. As a diamagnetic molecule with all electrons paired, this compound itself is EPR-silent and would not produce a spectrum.

However, EPR spectroscopy becomes an indispensable tool for studying paramagnetic derivatives of the compound, such as complexes formed with transition metal ions. For example, if this compound were used as a ligand to form a complex with a paramagnetic metal like copper(II), EPR spectroscopy could provide detailed information about the metal ion's coordination environment. nih.gov The analysis of the EPR spectrum of such a complex could reveal the geometry around the metal center (e.g., distorted octahedral) and the nature of the metal-ligand bonding. nih.gov Therefore, while not applicable to the free ligand, EPR is a powerful method for characterizing its metal-containing derivatives.

Computational and Theoretical Studies on N 3 Formylpyridin 2 Yl Acetamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. mostwiedzy.pl It is favored for its balance of accuracy and computational efficiency, making it an ideal tool for analyzing molecules of this size. Hybrid functionals, such as B3LYP, are often employed for such calculations. mostwiedzy.plnih.gov

Geometry Optimization and Conformational Analysis

A fundamental step in computational analysis is determining the molecule's most stable three-dimensional structure, known as geometry optimization. For N-(3-Formylpyridin-2-YL)acetamide, this process involves calculating the molecular energy at various atomic arrangements until the lowest energy conformation is found. This reveals key structural parameters like bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important for this molecule due to the rotatable bonds connecting the acetamide (B32628) group to the pyridine (B92270) ring and the internal rotation within the acetamide group itself. DFT calculations can identify different stable conformers and the energy barriers between them. For instance, studies on N-substituted diacetamides have shown that the orientation of substituents on the nitrogen atom significantly influences the molecular conformation. mdpi.com The planarity of the pyridine ring and the potential for intramolecular hydrogen bonding between the amide proton and the formyl oxygen would be key features investigated in a conformational scan.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical DFT Data)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O (Amide) | ~1.23 Å |

| Bond Length | C=O (Formyl) | ~1.21 Å |

| Bond Length | C-N (Amide) | ~1.36 Å |

| Bond Length | C-N (Pyridine-Amide) | ~1.42 Å |

| Bond Angle | N-C-C (Amide) | ~114° |

| Bond Angle | C-N-H (Amide) | ~119° |

| Dihedral Angle | H-N-C(pyridine)-C(formyl) | Variable (defines conformers) |

Note: These values are representative examples based on similar molecular fragments and are not from a direct calculation on the title compound.

Elucidation of Reaction Mechanisms and Transition State Structures

DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. mdpi.com For this compound, this could involve studying its synthesis, decomposition, or reactions involving its functional groups. For example, the thermal decomposition of N-substituted diacetamides has been computationally examined, proposing mechanisms that involve six-membered transition states. mdpi.com

By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed. Locating the transition state—the maximum energy point along the reaction coordinate—is crucial for determining the reaction's activation energy and, consequently, its rate. This analysis would identify which functional group (the formyl or acetamide) is more likely to participate in various chemical transformations.

Frontier Molecular Orbital (FMO) Theory Applications for Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. dntb.gov.ua The HOMO is the orbital most likely to donate electrons (nucleophilic), while the LUMO is the most likely to accept electrons (electrophilic).

The energy and distribution of these orbitals in this compound would be calculated using DFT.

HOMO: The HOMO is expected to be distributed over the electron-rich pyridine ring and the nitrogen atom of the acetamide group, which possess lone pair electrons.

LUMO: The LUMO is anticipated to be localized on the electron-deficient formyl group and the carbonyl carbon of the acetamide, as these are electron-withdrawing groups.

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations on similar N-aryl acetamide derivatives have used FMO analysis to predict their chemical reactivity. dntb.gov.ua

Table 2: Representative FMO Properties for a Heterocyclic Amide (Illustrative Data)

| Parameter | Energy (eV) | Description |

| E_HOMO | -6.5 eV | Energy of the highest occupied molecular orbital; associated with nucleophilic sites. |

| E_LUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital; associated with electrophilic sites. |

| Energy Gap (ΔE) | 4.7 eV | Indicator of chemical reactivity and kinetic stability. |

Note: These are typical values for similar organic molecules and serve as an illustrative example.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule. nih.gov It translates the complex wave function from a quantum calculation into a more intuitive Lewis-like structure of localized bonds and lone pairs. This method is excellent for quantifying charge transfer, hyperconjugation, and intramolecular bonding interactions. nih.govcerist.dz

For this compound, NBO analysis would quantify several key interactions:

Delocalization: It would reveal the extent of π-electron delocalization within the pyridine ring and the resonance within the amide functional group (n_N → π*_C=O).

Hyperconjugation: The analysis identifies stabilizing interactions between filled (donor) and empty (acceptor) orbitals. A significant interaction would be the donation of electron density from the nitrogen lone pair of the amide to the antibonding orbital of the carbonyl group, which stabilizes the planar amide bond. nih.gov

Intramolecular Hydrogen Bonding: NBO can quantify the strength of any potential hydrogen bond between the amide hydrogen (donor) and the formyl oxygen (acceptor) by calculating the second-order perturbation energy, E(2).

Table 3: Illustrative NBO E(2) Stabilization Energies (Hypothetical)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N_amide) | π* (C=O_amide) | ~ 50-60 | Amide Resonance |

| π (C=C_pyridine) | π* (C=N_pyridine) | ~ 20-25 | Ring Delocalization |

| LP (O_formyl) | σ* (N-H_amide) | ~ 2-5 | Intramolecular H-bond |

Note: These E(2) values are examples based on typical strengths of these interaction types in similar molecules.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Recognition

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict how a molecule will interact with other charged species. It plots the electrostatic potential onto the molecule's electron density surface, color-coding regions of different potential. cerist.dz

Red/Yellow Regions: Indicate negative electrostatic potential, where electron density is high. These are sites prone to electrophilic attack and are typically found around electronegative atoms like oxygen.

Blue Regions: Indicate positive electrostatic potential, where electron density is low. These are sites prone to nucleophilic attack, often found around acidic hydrogen atoms.

For this compound, an MEP map would likely show strong negative potential around the carbonyl oxygen of the acetamide group and the oxygen of the formyl group. A region of strong positive potential would be expected around the hydrogen atom of the N-H bond in the amide group. The pyridine nitrogen would also represent a region of negative potential. This mapping provides a clear, intuitive guide to the molecule's reactive sites for non-covalent interactions and chemical reactions.

Advanced Computational Methodologies (e.g., Ab Initio Calculations, Molecular Dynamics Simulations)

Beyond DFT, more advanced computational methods can provide deeper insights into the behavior of this compound.

Ab Initio Calculations: The term ab initio (Latin for "from the beginning") refers to quantum chemistry methods that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. nih.gov Methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory incorporate electron correlation more accurately than standard DFT functionals. While computationally more expensive, they are often used as a benchmark to validate the results obtained from DFT for smaller molecules or to calculate properties where DFT may be less reliable.

Molecular Dynamics (MD) Simulations: Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. youtube.comyoutube.com Unlike quantum methods that focus on a static, minimum-energy structure, MD provides a dynamic picture of molecular behavior. An MD simulation of this compound could be used to:

Explore its conformational landscape in a solvent, such as water, to see how intermolecular interactions affect its preferred shape.

Simulate its interaction with a biological target, like an enzyme active site, to predict binding modes and affinities. youtube.com

Calculate macroscopic properties like diffusion coefficients or solvation free energy.

These simulations rely on a force field, a set of parameters that describes the potential energy of the system. For highly ionic or polarizable systems, polarizable force fields may be necessary to accurately capture the electrostatic interactions. nih.gov

Future Research Directions and Unexplored Avenues for N 3 Formylpyridin 2 Yl Acetamide

Development of Novel Sustainable and Green Synthetic Routes

Future research should prioritize the development of environmentally benign methods for the synthesis of N-(3-Formylpyridin-2-YL)acetamide and its derivatives. Traditional multi-step synthetic procedures for pyridine-based compounds often rely on harsh reagents and generate significant waste. organic-chemistry.org Shifting towards green chemistry principles is essential for the sustainable production of these valuable chemical entities.

Key areas of investigation should include:

Enzymatic Catalysis: The use of lipases, such as Novozym® 435 from Candida antarctica, has proven effective for the green synthesis of other nicotinamide (B372718) derivatives. rsc.org Future studies could explore the enzymatic amidation of a suitable methyl nicotinate (B505614) precursor to form the acetamido group on the pyridine (B92270) ring, potentially leading to high yields and selectivity under mild conditions.

Continuous-Flow Microreactors: Continuous-flow systems offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and higher yields. rsc.org The development of a continuous-flow synthesis for this compound could enable a more efficient and scalable production process.

Eco-Friendly Solvents and Catalysts: Research into the use of greener solvents, such as tert-amyl alcohol, and reusable, non-toxic catalysts, like activated fly ash, could drastically reduce the environmental impact of synthesis. rsc.orgbhu.ac.in

Table 1: Potential Green Synthetic Routes for Future Investigation

| Methodology | Potential Catalyst/Reagent | Key Research Goal | Anticipated Advantages |

| Enzymatic Synthesis | Lipases (e.g., Novozym® 435) | Develop a highly selective enzymatic route to the final product or key intermediates. | High selectivity, mild reaction conditions, biodegradability of catalyst. rsc.org |

| Continuous-Flow Synthesis | Microreactor setup | Design and optimize a continuous-flow process for scalable and efficient production. | Improved heat and mass transfer, shorter reaction times, enhanced safety. rsc.org |

| Alternative Catalysis | Activated Fly Ash | Investigate the use of inexpensive and reusable catalysts for key synthetic steps. | Cost-effectiveness, reusability of catalyst, reduction of hazardous waste. bhu.ac.in |

| Green Solvent Systems | tert-Amyl Alcohol, Water | Replace traditional volatile organic compounds with environmentally friendly alternatives. | Reduced environmental impact, improved process safety. rsc.orgnih.gov |

Investigation of Advanced Catalytic Applications for Selective Transformations

The unique electronic and steric properties of this compound make it a promising candidate as a ligand or directing group in catalysis. The nitrogen of the pyridine ring, the carbonyl oxygen of the formyl group, and the amide functionality all offer potential coordination sites for metal catalysts.

Future research in this area could focus on:

Asymmetric Catalysis: The development of chiral variants of this compound for use as ligands in asymmetric catalysis could lead to new methods for the enantioselective synthesis of valuable chiral molecules.

Directing Group for C-H Activation: The formyl and acetamido groups could serve as directing groups to guide the regioselective functionalization of the pyridine ring or other substrates. This could enable the synthesis of highly substituted pyridines that are difficult to access through traditional methods.

Photoredox Catalysis: The pyridine moiety suggests that this compound could be a valuable ligand in photoredox catalysis, a rapidly growing field in organic synthesis.

Table 2: Proposed Catalytic Applications for Future Research

| Catalytic Field | Proposed Role of this compound | Target Transformation | Potential Impact |

| Asymmetric Catalysis | Chiral Ligand | Enantioselective synthesis of alcohols, amines, or other chiral compounds. | Access to new and efficient routes for the synthesis of pharmaceuticals and fine chemicals. |

| C-H Functionalization | Directing Group/Ligand | Selective arylation, alkylation, or amination of the pyridine C4, C5, or C6 positions. | Streamlined synthesis of complex pyridine derivatives with precise control over substitution patterns. nih.gov |

| Cross-Coupling Reactions | Ligand for Palladium, Copper, or Nickel | Suzuki, Buchwald-Hartwig, or other cross-coupling reactions to form C-C, C-N, or C-O bonds. | Development of novel catalysts with enhanced activity and selectivity for challenging substrates. sigmaaldrich.com |

| Photoredox Catalysis | Photosensitizing Ligand | Light-driven organic transformations. | Enabling new and sustainable synthetic methods powered by visible light. |

Integration with Automated Synthesis and High-Throughput Methodologies

The exploration of the chemical space around this compound can be significantly accelerated through the use of automated synthesis and high-throughput screening (HTS). recipharm.com These technologies allow for the rapid preparation and evaluation of large libraries of related compounds, which is crucial in fields like drug discovery and materials science. nih.gov

Future research should aim to:

Develop an Automated Synthesis Platform: An automated platform could be designed to synthesize a diverse library of derivatives by modifying the formyl and acetamido groups or by further functionalizing the pyridine ring.

Implement High-Throughput Screening Assays: HTS assays could be developed to rapidly screen the synthesized library for desirable properties, such as biological activity, catalytic performance, or specific material characteristics. acs.org

Utilize Data Analysis and Machine Learning: The large datasets generated from HTS can be analyzed using machine learning algorithms to identify structure-activity relationships and guide the design of new and improved compounds.

Table 3: Framework for Automated Synthesis and High-Throughput Screening

| Stage | Methodology | Objective | Key Technologies |

| 1. Library Synthesis | Automated Parallel Synthesis | Rapidly generate a diverse library of this compound derivatives. | Robotic liquid handlers, parallel reaction blocks. recipharm.com |

| 2. High-Throughput Screening (HTS) | Miniaturized Assays | Screen the compound library for desired activities (e.g., enzyme inhibition, catalytic activity). | 384-well or 1536-well plates, automated plate readers. acs.org |

| 3. Hit Identification | Data Analysis | Identify "hit" compounds with promising activity from the primary screen. | Statistical analysis software. nih.gov |

| 4. Lead Optimization | Iterative Synthesis and Testing | Synthesize and test new analogues of the "hit" compounds to improve their properties. | Combination of automated synthesis and targeted screening. |

Exploration of New Chemical Reactivity Profiles and Bond Activations

The interplay between the electron-withdrawing formyl group and the electron-donating acetamido group on the pyridine ring creates a unique electronic landscape that could lead to novel chemical reactivity.

Future research in this domain should investigate:

Selective C-H Activation: A systematic study of the C-H activation at different positions of the pyridine ring could reveal new ways to functionalize this heterocycle. The electronic properties of the substituents are expected to play a crucial role in determining the regioselectivity of these reactions. nih.gov

Tandem and Cascade Reactions: The presence of multiple reactive sites (formyl, amide, pyridine ring) could be exploited in the design of tandem or cascade reactions, where multiple chemical transformations occur in a single synthetic operation. This can significantly improve synthetic efficiency.

Unconventional Bond Activations: Research could explore the potential of this compound to participate in or mediate unconventional bond activations, such as the activation of small molecules like CO2 or H2.

Table 4: Avenues for Exploring New Reactivity and Bond Activations

| Research Area | Specific Focus | Hypothesized Outcome | Potential Significance |

| Regioselective C-H Functionalization | Palladium- or copper-catalyzed C-H arylation at the C4, C5, or C6 positions. | Development of predictable and selective methods for synthesizing polysubstituted pyridines. nih.govrsc.org | Access to novel chemical structures for medicinal chemistry and materials science. |

| Tandem Reactions | A one-pot reaction involving the formyl group (e.g., condensation) followed by a ring functionalization. | Increased synthetic efficiency by reducing the number of purification steps. | More sustainable and cost-effective synthesis of complex molecules. |

| Small Molecule Activation | Use as a ligand in catalytic systems for the conversion of CO2 into valuable chemicals. | Development of new catalysts for carbon capture and utilization. | Contribution to the development of a circular carbon economy. |

| Photochemical Reactions | Investigation of the photochemical behavior, potentially leading to valence isomerization or other light-induced transformations. acs.org | Discovery of novel light-driven reactions and access to unique molecular architectures. | Expansion of the synthetic toolbox for photochemistry. |

Potential Applications in Materials Science and Supramolecular Chemistry Research

The structural features of this compound make it an attractive building block for the construction of advanced materials and supramolecular assemblies.

Future research directions in this field include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the formyl oxygen are excellent coordination sites for metal ions, making this compound a promising linker for the synthesis of novel coordination polymers and MOFs with potential applications in gas storage, separation, and catalysis.

Supramolecular Gels and Liquid Crystals: The hydrogen bonding capabilities of the acetamido group, combined with the potential for π-π stacking of the pyridine rings, could be harnessed to create self-assembling systems like supramolecular gels or liquid crystals.

Functional Polymers: this compound could be incorporated into polymer backbones or used as a pendant group to impart specific functionalities, such as metal-binding capabilities or pH-responsiveness, to the resulting materials.

Table 5: Future Materials Science and Supramolecular Chemistry Applications

| Material Type | Key Structural Feature to Exploit | Potential Application | Research Goal |

| Metal-Organic Frameworks (MOFs) | Pyridine nitrogen and formyl oxygen as metal coordination sites. | Gas storage (e.g., H2, CO2), catalysis, chemical sensing. | To synthesize and characterize new MOFs with tailored pore sizes and functionalities. |

| Supramolecular Polymers | Hydrogen bonding of the acetamido group and π-π stacking of the pyridine ring. | Self-healing materials, injectable hydrogels for biomedical applications. | To understand and control the self-assembly process to create materials with desired properties. |

| Liquid Crystals | Anisotropic molecular shape and potential for ordered self-assembly. | Display technologies, optical sensors. | To design and synthesize derivatives of this compound that exhibit liquid crystalline phases. |

| Functional Polymers | The reactive formyl group for post-polymerization modification. | Smart materials, polymer-supported catalysts, drug delivery systems. | To develop new functional polymers with tunable properties based on the this compound scaffold. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3-Formylpyridin-2-yl)acetamide, and what methodological considerations are critical for optimizing yield?

- Answer : Synthesis typically involves:

Substitution reactions at the pyridine ring (e.g., introducing formyl groups via Vilsmeier-Haack formylation) .

Acetamide coupling using activated pyridine intermediates (e.g., 3-formylpyridin-2-amine) with acetylating agents like acetic anhydride.

- Key considerations :

- pH control to avoid hydrolysis of the formyl group.

- Use of catalysts (e.g., DMAP) to enhance acylation efficiency.

- Purification via column chromatography to separate byproducts, as reported for analogous pyridine-acetamide derivatives .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?

- Answer :

- <sup>1</sup>H NMR : Distinct signals for the formyl proton (~9.8–10.2 ppm) and acetamide NH (~8.5–9.0 ppm) confirm functional groups .

- IR : Stretching frequencies for C=O (amide: ~1650–1680 cm⁻¹; formyl: ~1700–1720 cm⁻¹) differentiate overlapping carbonyl peaks .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]<sup>+</sup>) and fragmentation patterns validate molecular weight and substituent positions .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELXL refinement) resolve contradictions in molecular geometry predictions for this compound?

- Answer :

- SHELXL refinement ( ) can address discrepancies between computational models (e.g., DFT) and experimental data by:

Adjusting anisotropic displacement parameters for heavy atoms.

Validating hydrogen bonding (e.g., acetamide NH⋯O=C interactions) via difference Fourier maps.

- Example: For analogous pyridine-acetamides, SHELXL resolved torsional angle mismatches between X-ray and DFT-optimized structures .

Q. What experimental strategies mitigate competing side reactions (e.g., formyl group oxidation) during functionalization of this compound?

- Answer :

- Protection of the formyl group using diethyl acetal prior to further reactions .

- Low-temperature conditions (<0°C) during electrophilic substitutions to stabilize the formyl moiety .

- Reductive amination with NaBH3CN to avoid formyl reduction, as demonstrated for related pyridine derivatives .

Q. How do structural modifications (e.g., substituent variations on the pyridine ring) influence the enzyme inhibition profile of this compound?

- Answer :

- Case study : Replacing the formyl group with nitro (as in N-(3-nitropyridin-2-yl)acetamide) enhances kinase inhibition due to increased electron-withdrawing effects .

- Methodology :

Molecular docking (e.g., AutoDock Vina) to predict binding affinities.

Enzyme assays (e.g., fluorescence-based kinase inhibition) to validate computational predictions .

- Data interpretation : Correlate Hammett σ values of substituents with IC50 trends .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational (DFT) and experimental dipole moments for this compound?

- Answer :

- Source of error : Solvent effects in DFT (gas-phase vs. polar solvents like DMSO) .

- Resolution :

Recalculate DFT with implicit solvation models (e.g., COSMO).

Compare with experimental dipole moments derived from dielectric constant measurements .

Methodological Tables

| Functional Group | Key Reaction Conditions | Yield Optimization | Reference |

|---|---|---|---|

| Formyl (C=O) | Vilsmeier-Haack reagent (POCl3/DMF), 0°C | Slow addition of reagent to prevent overheating | |

| Acetamide (NHCOCH3) | Acetic anhydride, DMAP, RT | Use of molecular sieves to absorb water |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.